9-Methoxyellipticine
Overview
Description
Synthesis Analysis
9-Methoxyellipticine and its derivatives have been synthesized through various chemical routes. One method involves the synthesis of 1-(alkylamino)-9-methoxyellipticines as potential DNA intercalating antitumor drugs. These compounds were synthesized using reactions that ensure the addition of specific functional groups, facilitating their interaction with DNA. The synthetic process was confirmed using 1H NMR spectroscopy and mass spectrometry, highlighting the structural integrity and desired modifications of the synthesized compounds (Larue et al., 1988).
Molecular Structure Analysis
The molecular structure of 9-methoxyellipticine derivatives plays a crucial role in their biological activity. These compounds are characterized by their ability to bind to DNA with high affinity, a property that is significantly influenced by the length of the alkyl chain in position 1 of the molecule. The intercalating characteristics, which include lengthening and unwinding of DNA, are dependent on this molecular feature, demonstrating the importance of structural analysis in understanding the compound's function (Larue et al., 1988).
Chemical Reactions and Properties
9-Methoxyellipticine undergoes various chemical reactions that highlight its reactivity and interaction with biological molecules. One notable reaction is the peroxidase-catalyzed O-demethylation, leading to the formation of quinone-imine derivatives. This reaction is significant as it suggests a novel metabolic pathway for these compounds, potentially contributing to their antitumor activity by forming reactive intermediates that can interact with cellular components (Meunier & Meunier, 1985).
Physical Properties Analysis
The physical properties of 9-methoxyellipticine, such as solubility, melting point, and stability, are crucial for its application as a therapeutic agent. While specific details on these properties are not directly provided in the referenced articles, they play a significant role in the compound's pharmacokinetics and pharmacodynamics. The synthesis methods and molecular structure indirectly inform about the compound's physical behavior and its interaction with biological systems.
Chemical Properties Analysis
The chemical properties of 9-methoxyellipticine, including its reactivity, functional groups, and potential for chemical modifications, underpin its biological activities. The ability to undergo O-demethylation and form quinone-imine derivatives demonstrates its reactive nature, which is central to its mechanism of action as an antitumor agent. These properties are critical for designing derivatives with enhanced activity or reduced toxicity (Meunier & Meunier, 1985).
Scientific Research Applications
Antitumor Activity : 9-Methoxyellipticine and its derivatives, such as 9-hydroxyellipticine, have been isolated from plants like Ochrosia elliptica and Aspidosperma olivaceum. These compounds exhibit significant antitumor activities. For example, elliptinium and datelliptium, derivatives of 9-hydroxyellipticine, have been used to treat advanced breast cancer. Their mode of action includes intercalating with DNA and inhibiting topoisomerase II (Ohashi & Oki, 1996).
Microbial Transformations : Microorganisms like Cunninghamella echinulata and Penicillium Brevicompactum have been used to achieve O-demethylation of 9-methoxyellipticine, producing 9-hydroxyellipticine. This transformation is significant for understanding the metabolic pathways and potential modifications of the compound for improved therapeutic applications (Chien & Rosazza, 1979).
Membrane Interactions : Studies have shown that 9-methoxyellipticine can significantly disorganize membrane structures, induce leaks in liposomes, and affect the respiration of bacterial membranes. It is particularly efficient in decreasing the surface charge of membranes and disrupting their structural integrity, which is crucial for understanding its mechanism of action in cancer cells (Tercé, Tocanne, & Lanéelle, 1983).
Enzymatic Demethylation : The compound has been subjected to peroxidase-catalyzed O-demethylation, leading to the formation of corresponding quinone-imine derivatives. This enzymatic reaction might represent a novel metabolic pathway for 9-methoxyellipticine, offering insights into its metabolic processing and potential toxicity or side effects (Meunier & Meunier, 1985).
Pharmacokinetics : The biliary and urinary excretion of 9-methoxyellipticine in rats and its blood kinetics in rabbits have been studied, revealing that the compound undergoes rapid systemic clearance and its pharmacokinetics are significantly altered after repeated dosage. This information is vital for designing dosing regimens and understanding its long-term effects (Lecointe & Puget, 1983).
Synthesis and Design : Efforts have been made to synthesize 9-methoxyellipticine and related compounds with improved stability and water solubility to facilitate clinical application and extend their therapeutic potential. The design and synthesis of these compounds are crucial for developing more effective and safer antitumor drugs (Jurayj et al., 1994).
Future Directions
The future directions for 9-Methoxyellipticine research include investigating more 9-methoxyellipticine-based antibiotics to determine the most effective combinations and concentrations . In addition, structural modifications could amend the pharmacodynamics, pharmacokinetics, and the structure–activity relationship .
properties
IUPAC Name |
9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRMCDAOAQWNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26691-08-7 (lactate[1:1]), 32416-57-2 (lactate), 33698-51-0 (hydrochloride) | |
Record name | 9-Methoxyellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50146028 | |
Record name | 9-Methoxyellipticine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxyellipticine | |
CAS RN |
10371-86-5 | |
Record name | 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10371-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methoxyellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxyellipticine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methoxyellipticine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-METHOXYELLIPTICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0924292N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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